molecular formula C22H25N3O5S B2985768 N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide CAS No. 1042974-74-2

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide

Cat. No.: B2985768
CAS No.: 1042974-74-2
M. Wt: 443.52
InChI Key: YBMRNLICBFYVHP-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • 2-methylbenzamide as the core aromatic moiety.
  • Benzenesulfonyl group linked to a ketone-containing ethyl chain.
  • 4-acetylpiperazine substituted at the ketone position.

Piperazine derivatives are common in drug design due to their versatility in hydrogen bonding and solubility modulation . The acetyl group may enhance metabolic stability compared to alkyl-substituted piperazines .

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-16-8-6-7-11-19(16)20(27)23-21(31(29,30)18-9-4-3-5-10-18)22(28)25-14-12-24(13-15-25)17(2)26/h3-11,21H,12-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMRNLICBFYVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(=O)N2CCN(CC2)C(=O)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This can be achieved by reacting piperazine with acetic anhydride under reflux conditions.

    Sulfonylation: The next step is the introduction of the benzenesulfonyl group. This is done by reacting the acetylpiperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the sulfonylated piperazine derivative with 2-methylbenzoyl chloride. This reaction is typically carried out in an organic solvent like dichloromethane, using a base such as pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids and sulfoxides.

    Reduction: Sulfides and secondary amines.

    Substitution: Various substituted benzamides and sulfonamides.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can mimic neurotransmitter structures, allowing the compound to bind to and modulate the activity of various receptors in the central nervous system. The benzenesulfonyl group may enhance binding affinity and specificity, while the benzamide moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Research Implications and Gaps

  • Data Gaps: No crystallographic (e.g., SHELX-refined structures; ) or biological data are available for direct validation.
  • Future Directions :
    • Synthesis and in vitro screening against cancer cell lines or bacterial strains.
    • Computational docking studies to predict target affinity (e.g., using Mercury CSD tools; ).

Biological Activity

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a piperazine moiety and a benzenesulfonyl group, contributing to its diverse biological interactions.

Antiviral Properties

Recent studies have explored the antiviral potential of compounds similar to this compound, particularly against viruses such as SARS-CoV-2. Research has indicated that inhibitors targeting the main protease (Mpro) of SARS-CoV-2 can significantly reduce viral replication. Compounds with structural similarities to this compound have been synthesized and tested, revealing effective inhibition at low concentrations, suggesting a promising avenue for drug development against COVID-19 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focusing on piperazine derivatives demonstrated that modifications in the piperazine structure could enhance antibacterial activity. The presence of the benzenesulfonyl group is believed to contribute to the improved interaction with bacterial enzymes, leading to increased efficacy against various bacterial strains .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Specifically, it may inhibit certain proteases involved in disease pathways, which aligns with findings from related compounds that target proteolytic enzymes crucial for viral and bacterial survival. This inhibition can disrupt the life cycle of pathogens, leading to their decreased viability .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions. The characterization of this compound typically employs techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm its structure.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity at micromolar concentrations. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of the target activity) for related compounds in the range of 3.7 µM against SARS-CoV-2 Mpro, indicating a strong potential for therapeutic application .

Data Table: Biological Activity Summary

Activity Type Target IC50/Effective Concentration Reference
AntiviralSARS-CoV-2 Mpro3.7 µM
AntibacterialVarious Bacterial StrainsVaries by strain
Enzyme InhibitionProteolytic EnzymesNot specified

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